molecular formula C9H14Cl2N4 B3229879 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride CAS No. 1289388-41-5

4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B3229879
CAS No.: 1289388-41-5
M. Wt: 249.14 g/mol
InChI Key: ODXPNLCZQMLSRD-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 4,6-dichloropyrimidine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it may interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylpiperazin-1-yl)pyrimidine
  • 6-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine
  • 4,6-Dichloropyrimidine

Uniqueness

4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpiperazine moiety enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Biological Activity

4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative notable for its biological activity, particularly in medicinal chemistry. This compound exhibits potential as an enzyme inhibitor and receptor modulator, making it a subject of interest in cancer research and drug development.

Chemical Structure and Properties

The compound's structure includes a pyrimidine ring with chlorine and piperazine substitutions, which significantly influence its biological properties. The molecular formula is C10H13ClN4C_{10}H_{13}ClN_4 with a molecular weight of approximately 224.69 g/mol.

PropertyValue
Molecular FormulaC10H13ClN4C_{10}H_{13}ClN_4
Molecular Weight224.69 g/mol
CAS Number27174-60-3

This compound primarily functions as an inhibitor of specific tyrosine kinases, which play crucial roles in cellular signaling pathways related to proliferation and survival. The compound binds to the active sites of these enzymes, leading to altered signaling that can inhibit tumor growth and promote apoptosis in cancer cells.

Inhibition of Tyrosine Kinases

The compound has been shown to effectively inhibit proto-oncogene tyrosine-protein kinase Src, which is involved in various cellular processes associated with cancer progression. In vitro studies have demonstrated that this inhibition leads to reduced cell viability and increased apoptosis in cancer cell lines .

Structure-Activity Relationship (SAR)

Research has explored the SAR of related compounds, revealing that modifications to the piperazine moiety can enhance potency and selectivity against specific targets. For instance, substituting different alkyl groups on the piperazine ring has been linked to variations in biological activity .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported an IC50 value indicating significant inhibition of cell growth. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating its potential as an anticancer agent .
  • Animal Models : In vivo studies using mouse models have shown that administration of this compound resulted in reduced tumor size and weight compared to control groups, further supporting its role as a therapeutic agent against cancer .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine Contains piperazine moietyInhibits tyrosine kinases
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine Similar structure with different piperazine substitutionActive against specific kinases
Pyrimidine derivatives Varying substitutions on pyrimidine ringDiverse pharmacological properties

Properties

IUPAC Name

4-chloro-6-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.ClH/c1-7-5-11-2-3-14(7)9-4-8(10)12-6-13-9;/h4,6-7,11H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXPNLCZQMLSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC(=NC=N2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-41-5
Record name Pyrimidine, 4-chloro-6-(2-methyl-1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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